SGLT2 Inhibitory Activity: EC50 Value in Human SGLT2 Assay
The target compound exhibits direct inhibitory activity against human sodium-glucose cotransporter 2 (SGLT2), with a reported EC50 value of 151 nM in a cellular uptake assay [1]. This quantitative data establishes its potential as a lead scaffold for developing novel SGLT2 inhibitors, differentiating it from structurally similar compounds lacking this specific halogenation pattern or benzodioxane core.
| Evidence Dimension | SGLT2 Inhibition |
|---|---|
| Target Compound Data | EC50: 151 nM |
| Comparator Or Baseline | Dapagliflozin (IC50: ~1.2 nM) |
| Quantified Difference | ~125-fold lower potency compared to clinical candidate |
| Conditions | Inhibition of human SGLT2 expressed in CHO-K1 cells, assessed as reduction in [14C]AMG uptake after 120 mins by scintillation counting |
Why This Matters
Demonstrates a quantifiable starting point for optimization, allowing researchers to assess the impact of subsequent structural modifications on SGLT2 inhibition.
- [1] BindingDB. BDBM50161730 CHEMBL3785936. View Source
